2-Hydroxypropyl methanesulfonate

Overview

Description

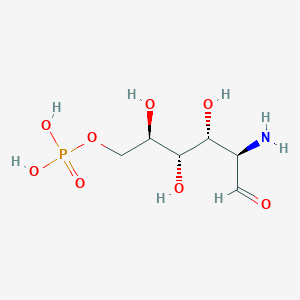

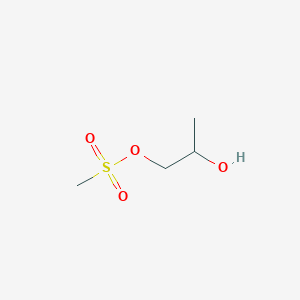

2-Hydroxypropyl methanesulfonate is a chemical compound with the molecular formula C4H10O4S . It is used in various applications, including as a reagent in chemical reactions .

Synthesis Analysis

The synthesis of compounds involving this compound has been studied. For instance, novel aminophthalimide derivatives were synthesized starting from (3aR,7aS)-2-(2-hydroxypropyl)-3a,4,7,7a–tetrahydro-1H-isoindole-1,3(2H)-dione . The formation of alkyl sulfonates, which are related to this compound, requires highly acidic conditions, possibly combined with long reaction times and/or elevated temperatures .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 154.185 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. For example, solvent effects on the photo-physical properties of newly synthesized aminophthalimide derivatives were investigated using UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, melting point analysis can be used to characterize the melting point of the sample . Additionally, the molecular weight of the compound can be determined .Scientific Research Applications

Catalyst in Textile Industry

2-Hydroxypropyl methanesulfonate is related to methanesulfonic acid, which has been used as a catalyst in the textile industry. It is particularly useful in durable-press treatments of cotton, providing strong catalysis in both mild cure and conventional pad-dry-cure treatments. However, it's important to note that the fabric must be washed after treatment to remove residual acidity, which can cause undesirable changes in the finish (Reinhardt et al., 1973).

Role in Chromosomal Analysis

The compound's derivatives, like 2-hydroxyisopropyl methanesulfonate, have been utilized in chromosomal studies. It is used to induce chromosome aberrations in barley, assisting in the understanding of genetic toxicity and the effects of different types of alkylating agents on chromosomes (Lindgren, Ehrenberg, & Natarajan, 1976).

Microbial Metabolism

In microbiology, methanesulfonic acid, closely associated with this compound, is a key component in the study of microbial metabolism. It is a stable strong acid and a key intermediate in the biogeochemical cycling of sulfur, used by diverse aerobic bacteria as a source of sulfur for growth (Kelly & Murrell, 1999).

Organic Chemistry Applications

In organic chemistry, methanesulfonic acid, which is closely related to this compound, is used as a catalyst in various reactions, including the synthesis of benzoxazoles and the tetrahydropyranylation of alcohols and phenols (Kumar, Rudrawar, & Chakraborti, 2008); (Wang, Song, Wan, & Zhao, 2011).

Analytical Chemistry

This compound's related compound, methanesulfonic acid, is used in analytical chemistry, specifically in the hydrolysis of proteins for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts (Wrobel et al., 2003).

Environmental Chemistry

In environmental chemistry, research has been conducted on the hydrolysis of 2-hydroxypropyl methanethiolsulfonate, an industrial water treatment microbicide. The study investigated its hydrolysis at different pH values, revealing insights into its environmental degradation and potential impacts (Mao, Watson, & Dix, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-hydroxypropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAPCVWBGOGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550108 | |

| Record name | 2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113391-95-0 | |

| Record name | 2-Hydroxypropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.